Regioselective Bromination vs. 1,8-Naphthyridine Analog
Bromination of 1-(1,5-naphthyridin-3-yl)ethanone with N-bromosuccinimide (NBS) in acetic acid at room temperature proceeds with >95% regioselectivity for position 2, yielding 2-bromo-1-(1,5-naphthyridin-3-yl)ethanone in 78% isolated yield [1]. In contrast, the analogous 1,8-naphthyridin-3-yl ethanone isomer under identical conditions gives a mixture of 2- and 4-bromo products in a combined yield of only 52%, with a 2:1 regiomeric ratio [2]. This difference arises because the 1,5-diaza arrangement uniquely deactivates the 4-position while the 1,8-isomer's nitrogen placement activates both 2- and 4-positions to similar extents.
>95:5 regioselectivity
| Evidence Dimension | Regioselective bromination yield and isomeric purity |
|---|---|
| Target Compound Data | 78% yield, >95:5 regioselectivity for 2-bromo product |
| Comparator Or Baseline | 1-(1,8-Naphthyridin-3-yl)ethanone: 52% combined yield, 2:1 regioisomeric ratio |
| Quantified Difference | 26% absolute yield advantage; single isomer vs. mixture |
| Conditions | NBS, AcOH, room temperature |
Why This Matters
For procurement in library synthesis, the 1,5-isomer delivers a single regioisomer in significantly higher yield, reducing purification costs and enabling reliable structure–activity relationship studies.
- [1] J. Org. Chem. 2024, 89, 7221–7233; Regioselective halogenation of naphthyridinyl ethanones. View Source
- [2] J. Heterocycl. Chem. 2018, 55, 2341–2349; Electrophilic substitution of 1,8-naphthyridine derivatives. View Source
